4-Isobutoxybutane-1-sulfonyl chloride
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Overview
Description
4-Isobutoxybutane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxybutane-1-sulfonyl chloride typically involves the reaction of 4-isobutoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Isobutoxybutane-1-sulfonic acid+SOCl2→4-Isobutoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxybutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxybutane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
4-Isobutoxybutane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functional groups.
Biological Studies: It is used in the preparation of bioactive molecules for studying enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 4-Isobutoxybutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride (p-toluenesulfonyl chloride): Widely used in organic synthesis for similar purposes.
Uniqueness: 4-Isobutoxybutane-1-sulfonyl chloride is unique due to its specific isobutoxy substituent, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in specialized synthetic applications.
Properties
Molecular Formula |
C8H17ClO3S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-(2-methylpropoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2)7-12-5-3-4-6-13(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
GIJRORCBLHNANW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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